molecular formula C10H14O6 B14664769 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 46475-07-4

2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid

Cat. No.: B14664769
CAS No.: 46475-07-4
M. Wt: 230.21 g/mol
InChI Key: DKFZJKQOEGPMFL-UHFFFAOYSA-N
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Description

2,5-Dihydroxybicyclo[222]octane-1,4-dicarboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes two hydroxyl groups and two carboxylic acid groups

Preparation Methods

The synthesis of 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid typically involves the reaction of isopropenyl acetate with 1,4-cyclohexanedione under acid-catalyzed conditions. This reaction yields 1,4-diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, which can then be hydrolyzed to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid catalysts like sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This property is particularly useful in the development of MOFs, where the compound acts as a linker, creating a porous structure that can trap and interact with various substances . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid can be compared to other bicyclic compounds such as:

The uniqueness of this compound lies in its dual hydroxyl and carboxylic acid groups, which provide versatility in chemical reactions and applications.

Properties

CAS No.

46475-07-4

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid

InChI

InChI=1S/C10H14O6/c11-5-4-10(8(15)16)2-1-9(5,7(13)14)3-6(10)12/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)

InChI Key

DKFZJKQOEGPMFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1(CC2O)C(=O)O)O)C(=O)O

Origin of Product

United States

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